molecular formula C12H17NO3 B6292540 benzyl N-[(3S)-3-hydroxybutyl]carbamate CAS No. 2415751-60-7

benzyl N-[(3S)-3-hydroxybutyl]carbamate

Cat. No.: B6292540
CAS No.: 2415751-60-7
M. Wt: 223.27 g/mol
InChI Key: OOAUELNSZVJUDM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[(3S)-3-hydroxybutyl]carbamate is an organic compound with the molecular formula C11H15NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(3S)-3-hydroxybutyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (3S)-3-hydroxybutylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and (3S)-3-hydroxybutylamine.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of mechanochemical synthesis, where reactants are ground together in the presence of a catalyst, has been explored as a green and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3S)-3-hydroxybutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC or Dess-Martin periodinane in dichloromethane.

    Reduction: LiAlH4 in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl N-[(3S)-3-oxobutyl]carbamate.

    Reduction: Formation of benzyl N-[(3S)-3-aminobutyl]carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(3S)-3-hydroxybutyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon metabolic activation.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[(3S)-3-hydroxybutyl]carbamate depends on its specific application. In the context of peptide synthesis, the carbamate group protects the amine functionality, preventing unwanted reactions during the synthesis process. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .

Comparison with Similar Compounds

Benzyl N-[(3S)-3-hydroxybutyl]carbamate can be compared with other carbamate derivatives, such as:

    Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a shorter hydroxyalkyl chain.

    tert-Butyl N-[(3S)-3-hydroxybutyl]carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.

    Fluorenylmethoxycarbonyl (FMoc) derivatives: Used as protecting groups in peptide synthesis, but with different removal conditions.

The uniqueness of this compound lies in its specific combination of protecting group properties and ease of removal under mild conditions .

Properties

IUPAC Name

benzyl N-[(3S)-3-hydroxybutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAUELNSZVJUDM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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